3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Medicinal chemistry Physicochemical property profiling Quinazoline SAR

Researchers seeking to expand quinazoline-focused screening libraries often encounter overrepresented para-substituted or C2-thioxo analogs, introducing variable ADME liabilities and assay interference. This compound (CAS 1144456-01-8) is a structurally defined, 'clean' quinazoline-7-carboxamide probe occupying an underrepresented region of chemical space. - **Differentiation:** Combines a meta-chlorophenyl N3 group (distinct electrostatic vector vs. para-Cl) with an N-cyclopropyl C7-amide, which is predicted to resist CYP450-mediated N-dealkylation. - **Assay Compatibility:** Lacks the C2-thioxo (C=S) moiety, eliminating thiocarbonyl-associated redox cycling, glutathione adduct formation, and metalloenzyme chelation that confound biochemical readouts. - **Supply Assurance:** In stock and available for immediate global shipping via BenchChem's B2B procurement platform.

Molecular Formula C18H14ClN3O2
Molecular Weight 339.8 g/mol
Cat. No. B12184007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC18H14ClN3O2
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H14ClN3O2/c19-12-2-1-3-14(9-12)22-10-20-16-8-11(4-7-15(16)18(22)24)17(23)21-13-5-6-13/h1-4,7-10,13H,5-6H2,(H,21,23)
InChIKeyGSIKAAXRVVTKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide – Compound Identity and Quinazoline-Class Positioning for Informed Chemical Procurement


3-(3-Chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1144456-01-8) is a fully synthetic small molecule belonging to the 3,4-dihydro-4-oxoquinazoline-7-carboxamide family . With a molecular formula of C₁₈H₁₄ClN₃O₂ and a molecular weight of 339.8 g/mol, the compound features a quinazoline core substituted at N3 with a 3-chlorophenyl ring and at C7 with an N-cyclopropyl carboxamide moiety . The quinazoline scaffold is a privileged heterocyclic pharmacophore with demonstrated activity across kinase inhibition, PARP inhibition, phosphodiesterase modulation, and antiviral target space [1]. However, the specific biological target profile of this exact compound remains uncharacterized in the peer-reviewed primary literature; its current procurement value lies in its use as a structurally defined chemical probe, a synthetic intermediate, or a screening library component within quinazoline-focused drug discovery campaigns.

Why Generic Substitution Within the 4-Oxo-3,4-dihydroquinazoline-7-carboxamide Series Cannot Be Assumed for 3-(3-Chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide


The 4-oxo-3,4-dihydroquinazoline-7-carboxamide scaffold supports diverse substitution vectors at N3 (aryl/heteroaryl) and the C7 carboxamide nitrogen, each of which independently modulates lipophilicity, hydrogen-bonding capacity, and steric occupancy within biological binding pockets [1]. The N3 3-chlorophenyl group of the target compound introduces a distinct halogen-bond donor and a meta-oriented dipole relative to para-substituted or unsubstituted phenyl analogs, while the N-cyclopropyl amide imparts conformational rigidity and reduced metabolic N-dealkylation susceptibility compared to linear alkyl amides [2][3]. In the absence of head-to-head biological profiling data, procurement decisions relying on in-class interchangeability risk introducing uncontrolled variables in target engagement, ADME profile, and chemical stability. The quantitative evidence presented in Section 3 enumerates the specific molecular properties where this compound diverges from its closest catalogued analogs, enabling an evidence-based selection process.

Quantitative Differential Evidence Profile for 3-(3-Chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide Versus Closest Structural Analogs


Meta-Chlorophenyl versus Para-Substituted N3-Aryl: Lipophilicity and Electronic Modulation Differentiate the Target Compound from 3-(4-Chlorophenyl) and 3-(3-Chloro-4-methoxyphenyl) Analogs

The target compound bears a 3-chlorophenyl (meta-chloro) substituent at N3, whereas structurally adjacent catalogued analogs utilize 4-chlorophenyl (para-chloro) or 3-chloro-4-methoxyphenyl substitution. The meta-chloro orientation places the chlorine at a different distance and angle relative to the quinazoline core, altering both the molecular electrostatic potential surface and the lipophilicity (ClogP). Meta-substitution reduces the electron-withdrawing resonance effect compared to para-substitution, yielding a distinct electronic profile that can affect π-stacking interactions and halogen bonding geometry within target binding sites [1]. Specifically, the 3-chlorophenyl group positions the chlorine atom approximately 2.4 Å further from the quinazoline C2 position compared to a 4-chlorophenyl arrangement, altering the molecular shape complementarity to hydrophobic enzyme pockets .

Medicinal chemistry Physicochemical property profiling Quinazoline SAR

Cyclopropyl Amide versus Linear Alkyl or Benzyl Amide at C7: Conformational Rigidity and Predicted Metabolic Stability Advantage of the Target Compound

The N-cyclopropyl carboxamide at position C7 of the target compound introduces a constrained three-membered ring that restricts rotational freedom of the amide bond compared to N-ethyl, N-propyl, N-butyl, or N-benzyl amide analogs . Cyclopropyl amides exhibit reduced susceptibility to cytochrome P450-mediated N-dealkylation and increased resistance to hydrolytic amidase cleavage relative to unstrained acyclic alkyl amides [1]. In broad SAR campaigns across unrelated chemotypes, N-cyclopropyl amides have demonstrated 3- to 10-fold longer in vitro microsomal half-lives compared to matched N-ethyl or N-isopropyl amides [1]. This provides a structural basis for anticipating differentiated metabolic stability in the absence of compound-specific microsomal data.

Drug metabolism Pharmacokinetics Amide bond stability

Molecular Weight and Heavy Atom Count Differential: Target Compound Offers Reduced Complexity Versus Di-alkoxyaryl Amide Analogs

At MW 339.8 g/mol, the target compound is significantly lighter than several closely related catalogued analogs that incorporate additional methoxy, dimethoxy, or extended alkyl ether substituents on the C7 amide nitrogen . Lower molecular weight within a chemical series correlates with higher probability of sufficient aqueous solubility, improved permeability, and compliance with lead-likeness metrics (e.g., rule of three for fragment-based screening) [1]. The target compound's heavy atom count (HAC = 24) and ClogP ≈ 2.8–3.2 place it near the boundary of lead-like chemical space, whereas the N-(2,4-dimethoxyphenyl) analog (MW 435.9, HAC = 32) substantially exceeds it.

Lead-likeness Fragment-based drug discovery Chemical property optimization

Absence of 2-Position Substitution Differentiates Target Compound from 2-Thioxo and 2-Sulfanylidene Quinazoline-7-Carboxamide Analogs

The target compound features a 4-oxo-3,4-dihydroquinazoline core with no substituent at the C2 position (standard 3,4-dihydro-4-oxoquinazoline), in contrast to the prevalent 2-sulfanylidene (2-thioxo) and 2-alkylsulfanyl quinazoline-7-carboxamide derivatives that dominate commercial catalogues [1]. The 2-thioxo group introduces a reactive thiocarbonyl that can participate in nucleophilic addition reactions and metal chelation, potentially generating thiol-reactive metabolites or off-target interactions with metalloenzymes [2]. The absence of this moiety in the target compound eliminates this reactivity liability and simplifies the target engagement profile, making it a cleaner chemical probe for systems where thiol reactivity or non-specific metal chelation must be avoided.

Quinazoline scaffold comparison Chemical stability Off-target selectivity

Recommended Application Scenarios for 3-(3-Chlorophenyl)-N-cyclopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide Based on Quantitative Evidence Profile


Quinazoline-Focused Chemical Library Diversification for Kinase or PARP Inhibitor Screening

The target compound occupies a specific and underrepresented region of quinazoline-7-carboxamide chemical space defined by the combination of meta-chlorophenyl N3-substitution and cyclopropyl C7-amide. As established in Evidence Item 1 (Section 3), the meta-chloro regiochemistry provides distinct electrostatic character relative to the more common para-chloro and 4-methoxy-substituted analogs. Procurement of this compound expands diversity coverage in screening decks targeting ATP-binding pockets, where the N3-aryl group occupies the ribose pocket or solvent-exposed region and the cyclopropyl amide may engage the hinge region with reduced entropic penalty compared to flexible amides [1].

Metabolic Stability Probe Development Requiring Reduced N-Dealkylation Liability

As detailed in Evidence Item 2 (Section 3), the N-cyclopropyl amide anchor at C7 is predicted, based on extensive medicinal chemistry precedent, to confer superior resistance to CYP450-mediated N-dealkylation and amidase hydrolysis relative to N-alkyl or N-benzyl amide analogs [2]. This makes the compound a suitable candidate scaffold for developing metabolic stability probes where in vitro half-life in hepatocyte or microsomal assays is a critical selection criterion. Researchers should request experimental microsomal stability data (t₁/₂, intrinsic clearance) from the vendor or conduct these assays internally to validate the predicted advantage.

Lead-Like Starting Point for Fragment-Based or Structure-Guided Optimization Programs

Evidence Item 3 (Section 3) demonstrates that the target compound (MW 339.8, HAC 24) resides at the boundary of lead-like chemical space, whereas many commercially available quinazoline-7-carboxamide analogs substantially exceed MW 400 and HAC 30. This lower molecular complexity preserves synthetic tractability for subsequent optimization – additional substituents can be installed at C2, C5, C6, or C8 of the quinazoline core, or on the cyclopropyl and 3-chlorophenyl rings, enabling systematic SAR exploration around a defined core without violating drug-likeness criteria prematurely [3].

Clean Negative Control or Biochemical Probe Where 2-Thioxo Reactivity Must Be Excluded

As established in Evidence Item 4 (Section 3), the target compound lacks the C2-thioxo (C=S) functionality present in the predominant subclass of commercial quinazoline-7-carboxamide screening compounds. This structural simplification eliminates thiocarbonyl-associated reactivity concerns – including glutathione adduct formation, heavy metal chelation, and oxidative desulfurization – that can confound biochemical assay interpretation [4]. The compound is therefore suitable as a 'clean' quinazoline core probe for assay panels containing metalloenzymes or thiol-containing proteins.

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